molecular formula C9H13N B116678 3-Phenylpropylamine CAS No. 2038-57-5

3-Phenylpropylamine

Cat. No.: B116678
CAS No.: 2038-57-5
M. Wt: 135.21 g/mol
InChI Key: LYUQWQRTDLVQGA-UHFFFAOYSA-N
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Description

3-Phenylpropylamine (C₉H₁₃N, CAS 2038-57-5) is a primary alkylamine characterized by a three-carbon chain linking a phenyl group to an amine moiety. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, catalysts, and materials. Its applications span:

  • Pharmacology: Derivatives like Lilly 110140 (3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine) act as selective serotonin reuptake inhibitors (SSRIs) with Ki values of 5.5 × 10⁻⁸ M for serotonin (5-HT) .
  • Catalysis: Used in palladium complexes (e.g., trans-[Pd(C₆H₅(CH₂)₃NH₂)₂(OAc)₂]) for aerobic alcohol oxidation .
  • Materials Science: Modifies perovskite films via ligand engineering to enhance photoluminescence .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpropylamine can be synthesized through several methods. One common method involves the reduction of 3-phenylpropionitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-phenylpropionitrile. This process involves the use of a continuous flow reactor, where the nitrile compound is hydrogenated in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpropylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-phenylpropionaldehyde or 3-phenylpropionic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 3-phenylpropanol using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

3-Phenylpropylamine serves as a structural framework for various pharmacologically active compounds, particularly in the development of antidepressants. Notably, it is a precursor to several selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs).

Antidepressant Properties

The compound is integral in synthesizing drugs like fluoxetine, duloxetine, and tomoxetine, which are used to treat depression and anxiety disorders. These drugs function by selectively inhibiting the reuptake of serotonin and norepinephrine in the brain, thereby enhancing mood and emotional stability.

  • Fluoxetine : A well-studied SSRI that has shown efficacy in clinical trials for treating major depressive disorder (MDD) and obsessive-compulsive disorder (OCD) .
  • Duloxetine : An NRI that also targets serotonin reuptake, beneficial for patients with generalized anxiety disorder (GAD) .

Catalytic Applications

Beyond its pharmacological significance, this compound has applications in catalysis, particularly in the synthesis of palladium complexes used for various organic reactions.

Palladium Complexes

Research has demonstrated that palladium complexes with this compound ligands can serve as effective catalysts for aerobic oxidation reactions. These reactions convert alcohols into aldehydes or ketones without over-oxidation . The synthesized palladium nanoparticles exhibited enhanced catalytic activity due to their unique structural characteristics.

Analytical Applications

This compound is also utilized in analytical chemistry as a labeling reagent or internal standard in high-performance liquid chromatography (HPLC) methods. Its presence aids in the extraction and quantification of various substances from complex biological matrices .

Data Summary Table

Application AreaSpecific UseKey Findings/Notes
PharmacologyAntidepressants (e.g., fluoxetine, duloxetine)Effective SSRIs/NRIs; enhances serotonin/norepinephrine levels
Mechanism of ActionNeurotransmitter uptake inhibitionSelective inhibition of 5-HT uptake; minimal side effects compared to non-selective drugs
CatalysisPalladium complexesCatalysts for aerobic oxidation; improved reaction efficiency
Analytical ChemistryHPLC methodsUsed as a labeling reagent/internal standard; aids extraction from biological samples

Case Studies

  • Fluoxetine Development : The discovery and development of fluoxetine exemplify the significance of this compound derivatives in creating effective antidepressants. Clinical trials have consistently shown its efficacy in improving patient outcomes in MDD and OCD treatments .
  • Catalytic Efficiency : Studies on palladium complexes derived from this compound have demonstrated significant advancements in catalytic processes, showcasing their potential in industrial applications for organic synthesis .

Mechanism of Action

The mechanism of action of 3-Phenylpropylamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as a substrate for enzymes like monoamine oxidase, leading to the formation of corresponding metabolites. The compound may also interact with adrenergic receptors, influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity

Table 1: Inhibitory Activity (Ki) of 3-Phenylpropylamine Derivatives vs. Tricyclic Antidepressants

Compound Serotonin (5-HT) Ki (M) Norepinephrine (NE) Ki (M) Dopamine (DA) Ki (M) Selectivity (5-HT/NE)
Lilly 110140* 5.5 × 10⁻⁸ 9.5 × 10⁻⁶ 1.3 × 10⁻⁵ ~173
Chlorimipramine (Tricyclic) 5.5 × 10⁻⁸ 2.1 × 10⁻⁷ N/A ~26

*Lilly 110140 demonstrates superior selectivity for 5-HT over NE compared to tricyclics, with sustained in vivo inhibition lasting 24 hours vs. 4 hours for chlorimipramine .

Table 2: Cytotoxicity (IC₅₀) of Arylalkylamine Derivatives

Compound IC₅₀ (µM) [Cancer Cell Line]
This compound derivative (Propanamide) 15.56–18.46
2-Phenylethylamine derivative 12.18–16.87
Benzylamine derivative >20

The this compound derivative exhibits intermediate potency, outperforming benzylamine but underperforming 2-phenylethylamine in PARP-2 inhibition .

Structural and Electronic Properties

Table 3: DFT-Derived Molecular Properties

Compound Dipole Moment (D) Conjugation Molecular Geometry
This compound (PPA) 2.82 Low Distorted configuration
PPEA (Conjugated analog) Higher High Quasi-coplanar structure

PPA’s distorted geometry and lower conjugation reduce electronic delocalization compared to PPEA, impacting interfacial dipole moments in perovskite applications .

Biological Activity

3-Phenylpropylamine (3-PPA) is an organic compound with significant biological activity, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9_{9}H13_{13}N
  • Molecular Weight : 149.21 g/mol

The compound features a phenyl group attached to a propylamine chain, which contributes to its unique biological interactions.

Research indicates that 3-PPA exhibits various biological activities through different mechanisms:

  • Antimicrobial Activity : Studies have shown that 3-PPA derivatives can enhance the antimicrobial potency of other compounds. For instance, certain analogues have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting bacterial membrane integrity and increasing permeability .
  • Opioid Receptor Interaction : 3-PPA has been investigated for its role as a μ-opioid receptor (MOR) antagonist. Modifications in its structure can enhance binding affinity and antagonistic activity, which is crucial for developing new analgesics without the addictive potential of traditional opioids .
  • Fungicidal Properties : The compound has also been explored for its fungicidal activity. Research from the 1980s identified 3-PPA as part of a new class of systemic fungicides, with efficacy linked to its structural characteristics .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:

Study ReferenceBiological ActivityKey Findings
AntimicrobialEffective against MRSA; disrupts bacterial membranes.
Opioid Receptor AntagonismStructural modifications increase MOR binding affinity.
FungicidalIdentified as a systemic fungicide with significant efficacy.
Antitumor ActivityExhibited cytotoxic effects in vitro against breast cancer cell lines.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various polyamine analogues, including those based on 3-PPA, revealing that certain compounds exhibited low minimum inhibitory concentrations (MICs) against MRSA, making them promising candidates for further development in antimicrobial therapies .
  • Opioid Receptor Studies : In research focused on developing new MOR antagonists, 3-PPA derivatives were synthesized and tested for their binding affinities. The results indicated that specific substitutions on the amine group significantly enhanced receptor interaction, suggesting potential therapeutic applications in pain management .
  • Fungal Inhibition : A historical review highlighted the use of 3-PPA in agricultural settings as a fungicide. Its ability to inhibit fungal growth was attributed to its structural properties that facilitate interaction with fungal cell membranes .

Properties

IUPAC Name

3-phenylpropan-1-amine
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InChI

InChI=1S/C9H13N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2
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InChI Key

LYUQWQRTDLVQGA-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CCCN
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H13N
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DSSTOX Substance ID

DTXSID10174307
Record name 3-Phenylpropylamine
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Molecular Weight

135.21 g/mol
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Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name 3-Phenylpropylamine
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Vapor Pressure

0.11 [mmHg]
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CAS No.

2038-57-5
Record name Benzenepropanamine
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Synthesis routes and methods I

Procedure details

Using 6-carboxy-3-phthalimido-1,2,3,4-tetrahydrocarbazole (0.60 g) and 3-(4-nitrophenyl)prop-2-enyl amine (0.32 g) (N. J. Malek and A. E. Moorman J. Org. Chem. 1982, 47, 5395) instead of 3-phenylpropylamine in the method of Example 1(b) gave, after recrystallisation from methanol/diethyl ether, the title compound (0.045 g) m.p. 139°-141° C. M/Z: C22H22N4O3 =391 (M+1)+.
Name
6-carboxy-3-phthalimido-1,2,3,4-tetrahydrocarbazole
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The commercially available precursor to dextroamphetamine is 1R,2S-(−)-norephedrine. Attempts were made to O-acetylate the norephedrine free base, but produced mostly N-acetylamphetamine according to an analysis of the carbonyl region of the infrared spectra. In one experiment, norephedrine free base in acetic acid was treated with 0.5 equivalents of sulfuric acid and then treated with 1.1 equivalents of acetic anhydride with heating to 63° C. to obtain a clear solution. Catalytic reduction followed by basification gave an oil that was composed of 13.96% amphetamine and 68% norephedrine, an indication that the acetylation procedure on a sulfate salt was only partially successful. In another experiment, a 10 mol portion of norephedrine hydrochloride was acetylated with a 20% excess of acetic anhydride in 2 mL acetic acid/g of salt and progress of the reaction followed fours (Table 2). The reaction mixture was diluted with 130 mL water and subjected to catalytic hydrogenation for 22 hours to obtain 10.4 g of oil. The long reaction time is attributed to the presence of acetic acid in the reduction mixture. Yield of amphetamine from norephedrine hydrochloride based on the weight of product and HPLC analysis is 66% (Experiments A and B). For these experiments, it can be seen that the best results were obtained with the salts of phenylpropylamine or norephedrine, particularly the hydrochloride salt.
Name
amphetamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Phenylpropylamine
3-Phenylpropylamine
3-Phenylpropylamine
3-Phenylpropylamine
3-Phenylpropylamine
3-Phenylpropylamine

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